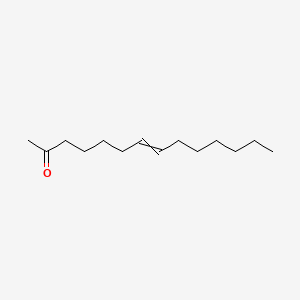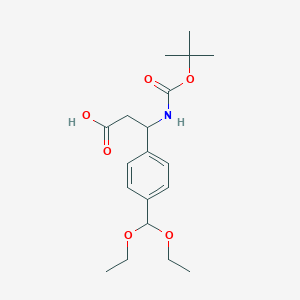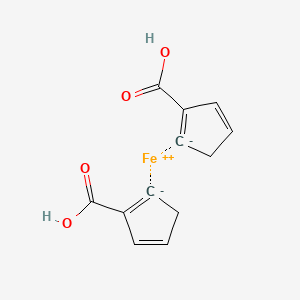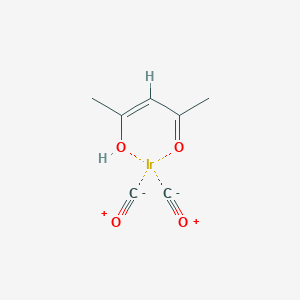
Tetradec-7-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Tetradecen-2-one, (7Z)-: is a chemical compound with the molecular formula C14H26O . It is an unbranched aliphatic carbon chain with one double bond and a ketone functional group. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Using (Z)-7-Tridecene-1-ol as a Starting Material: This method involves the conversion of (Z)-7-tridecene-1-ol to (Z)-7-tetradecen-2-one.
Wittig Reaction: This method uses methyllithium in 5-carboxypentyltriphenylphosphonium bromide to obtain a mixture of (E) and (Z)-7-tetradecen-2-one.
Using 1-Octyne Lithium Salt: This method involves the use of 1-octyne lithium salt as a starting material.
Oxidation Reaction: This method uses chromic acid in the oxidation reaction to produce (Z)-7-tetradecen-2-one.
Wacker Oxidation Reaction: This method involves the Wacker oxidation reaction to obtain (Z)-7-tetradecen-2-one.
Industrial Production Methods: The industrial production of (Z)-7-tetradecen-2-one typically involves the use of inexpensive raw materials and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-7-Tetradecen-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert (Z)-7-tetradecen-2-one to its corresponding alcohol.
Substitution: This compound can undergo substitution reactions, particularly at the ketone functional group.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Pheromone Research: (Z)-7-Tetradecen-2-one is used in the study of pheromones and chemical communication in insects.
Biology:
Behavioral Studies: This compound is used to study the behavior of beetles and other insects.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic applications of (Z)-7-tetradecen-2-one.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: (Z)-7-Tetradecen-2-one acts as a pheromone by binding to specific receptors in the olfactory system of beetles. This binding triggers a series of molecular events that alter the behavior of the beetles, such as attracting them to traps .
Vergleich Mit ähnlichen Verbindungen
(E)-7-Tetradecen-2-one: Similar in structure but differs in the configuration of the double bond.
(Z)-7-Tetradecen-2-ol: An alcohol derivative of (Z)-7-tetradecen-2-one.
(E)-7-Tetradecen-2-ol: An alcohol derivative with a different double bond configuration.
Uniqueness: (Z)-7-Tetradecen-2-one is unique due to its specific configuration and its role as a pheromone in beetles. Its ability to attract beetles makes it valuable in pest control applications .
Eigenschaften
IUPAC Name |
tetradec-7-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMGOCRWDJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339329 |
Source


|
| Record name | 7-Tetradecen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156733-41-4 |
Source


|
| Record name | 7-Tetradecen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)



![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)




![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
